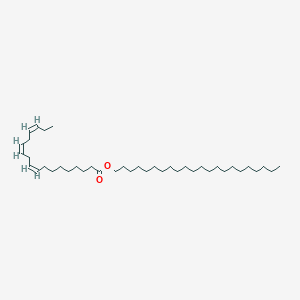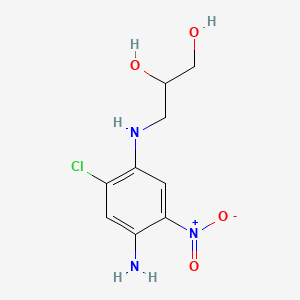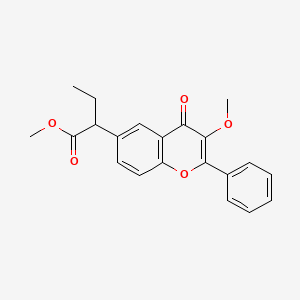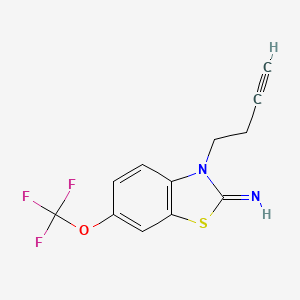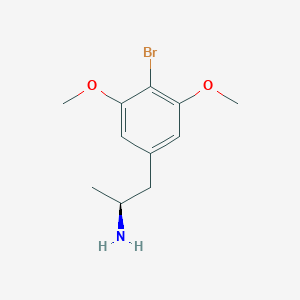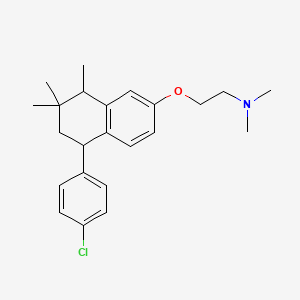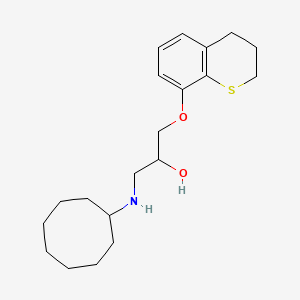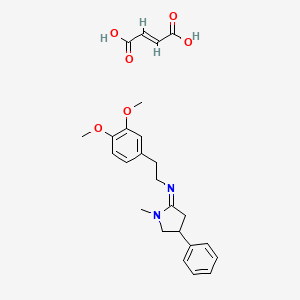
1-Methyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a dimethoxyphenethylimino group. The hydrogen fumarate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 1-methyl-4-phenylpyrrolidine with 3,4-dimethoxyphenethylamine under acidic conditions to form the imino derivative. This intermediate is then reacted with fumaric acid to yield the hydrogen fumarate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Studied for its potential therapeutic effects, particularly in neurodegenerative diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the activity of receptors and enzymes involved in signal transduction. Additionally, it may influence oxidative stress pathways and mitochondrial function, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which selectively destroys dopaminergic neurons.
Uniqueness
1-Methyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine hydrogen fumarate is unique due to its specific structural features and the presence of the dimethoxyphenethylimino group. This structural variation may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
94221-69-9 |
|---|---|
Formule moléculaire |
C25H30N2O6 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-4-phenylpyrrolidin-2-imine |
InChI |
InChI=1S/C21H26N2O2.C4H4O4/c1-23-15-18(17-7-5-4-6-8-17)14-21(23)22-12-11-16-9-10-19(24-2)20(13-16)25-3;5-3(6)1-2-4(7)8/h4-10,13,18H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
LFVVZQUEGBRFJO-WLHGVMLRSA-N |
SMILES isomérique |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


